Sulindac

Beschreibung

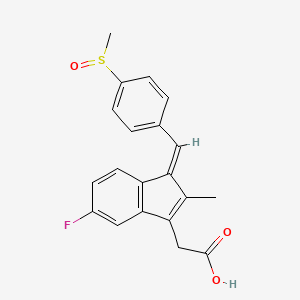

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023624 | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-02 g/L | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38194-50-2, 32004-68-5 | |

| Record name | Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulindac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Die Synthese von Sulindac-Sulfoxid umfasst mehrere Schritte:

Kondensation: Fluorbenzylchlorid und Diethylester der Methylmalonsäure werden in Gegenwart einer organischen Base kondensiert, um Diethylester der 2-(4-Fluorbenzyl)-2-diethylmethylmalonsäure zu bilden.

Hydrolyse: Der Ester wird in einer wässrigen Alkalihydrolyse zu 2-(4-Fluorbenzyl)-2-methylmalonsäure hydrolysiert.

Decarboxylierung: Die Säure wird bei hoher Temperatur decarboxyliert, um 3-(4-Fluorphenyl)-2-methylpropionsäure zu erhalten.

Acylierung: Die Säure wird mit Sulfoxidacylchlorid unter Verwendung von wasserfreiem Aluminiumchlorid oder wasserfreiem Zinkchlorid als Katalysator chloriert, um 6-Fluor-2-methylindenon zu erhalten.

Kondensation und Hydrolyse: Das Indenon wird mit Cyanessigsäure kondensiert und hydrolysiert, um 5-Fluor-2-methyl-3-indenessigsäure zu bilden.

Endkondensation: Die Indenessigsäure wird mit p-Methylthiobenzaldehyd kondensiert, um 5-Fluor-2-methyl-1-(4-methylthiobenzal)-3-indenessigsäure zu erhalten.

Analyse Chemischer Reaktionen

Sulindac-Sulfoxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound-Sulfoxid kann zu this compound-Sulfon oxidiert werden.

Reduktion: Es kann durch Leberenzyme zu seiner aktiven Form, this compound-Sulfid, reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Fluor- und Methylsulfinylgruppen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Leberenzyme. .

Wissenschaftliche Forschungsanwendungen

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) with a history of use in cancer prevention . Research indicates that this compound has potential applications in treating various conditions, including cancer, stroke, and reducing breast density .

Scientific Research Applications

Cancer Treatment: this compound has demonstrated efficacy against murine breast cancer, increasing survival time in tumor-bearing mice . In immune-competent mice with 4T1 tumors, administration of this compound triggered tumor regression and prolonged survival . The mean survival time in mice treated with this compound was 46.4 ± 2.3 days, compared to 36.3 ± 1.4 days in the control group . this compound also reduces M2 macrophages recruitment, cancer-related inflammation, and tumor angiogenesis .

Reduction of Breast Density: this compound has been shown to reduce breast density (BD), a risk factor for breast cancer . A Phase 2 study found that daily this compound at 150 mg twice daily for 12 months significantly decreased relative MRI percent BD by 9.8% in postmenopausal hormone receptor-positive breast cancer patients on aromatase inhibitor therapy . Additionally, this compound treatment was associated with a significant decrease in mean breast tissue collagen fiber straightness, an investigational biomarker of tissue inflammation .

Stroke Treatment: this compound has shown neuroprotective effects in models of neurodegenerative disease and can cross the blood-brain barrier . It elicits tissue protection through antioxidant, preconditioning, and anti-inflammatory functions . this compound demonstrates neuroprotection by inhibiting mitochondrial calcium overload or decreasing protein oxidation . In a rat model of ischemic stroke, this compound induced pro-survival proteins, suggesting its potential to benefit cerebral ischemia .

Data Tables

Case Studies

Murine Breast Cancer: In a study using 4T1-bearing mice, this compound at 60 mg/kg for 14 days triggered rapid tumor regression and prolonged survival . The this compound treatment group had a mean survival time of 46.4 ± 2.3 days, while the control group had only 36.3 ± 1.4 days .

Reduction in Breast Density: A Phase 2 open-label study tested the effect of this compound on breast density in postmenopausal hormone receptor-positive breast cancer patients on aromatase inhibitor (AI) therapy . 43 women completed one year of this compound treatment and relative MRI percent BD significantly decreased by 9.8% .

Familial Adenomatous Polyposis (FAP): this compound was evaluated for the number and size of polyps every three months for one year . When this compound treatment was stopped at nine months, the mean number of polyps had decreased to 44% of the original number (p = 0.014) and the diameter of the polyps to 35% of the original value (p = 0.001) .

Wirkmechanismus

Sulindac sulfoxide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The active form, this compound sulfide, is responsible for the anti-inflammatory, analgesic, and antipyretic properties of the drug. Additionally, this compound sulfoxide and its metabolites have been shown to reduce the growth of polyps and precancerous lesions in the colon .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulindac vs. Curcumin

- Mechanisms: Both induce apoptosis and G0-G1 cell cycle arrest in colon cancer cells, but curcumin triggers G2-M arrest in hepatocellular carcinoma cells, unlike this compound . this compound sulfide inhibits COX-1/2, while curcumin modulates NF-κB and JNK pathways independently of COX .

- Efficacy :

This compound vs. Exisulind (this compound Sulfone)

- Mechanisms :

- Efficacy: Exisulind and this compound show comparable tumor suppression in mammary carcinogenesis models, reducing cancer incidence by >50% . Exisulind’s COX independence reduces gastrointestinal toxicity compared to this compound .

This compound vs. Phospho-Sulindac (PS)

- Pharmacokinetics :

- Safety :

This compound in Combination Therapies

- With SAMC (Garlic Derivative) :

- With Dichloroacetate (DCA) :

Mechanisms of Action: Comparative Insights

- COX-Dependent vs. Independent Pathways :

- Wnt/β-Catenin Signaling :

- Both this compound and exisulind block Dvl PDZ domains, suppressing β-catenin-Tcf transcription .

Biologische Aktivität

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its anti-inflammatory properties but also for its potential anticancer effects. As a prodrug, it is metabolized in the liver to its active form, this compound sulfide, which plays a significant role in its biological activity. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

1. Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation. Studies have shown that this compound is less irritating to the gastrointestinal tract compared to other NSAIDs due to its unique pharmacokinetic profile .

2. Anticancer Properties

Recent research has highlighted this compound's role in cancer prevention and treatment:

- Colorectal Cancer : this compound has shown efficacy in reducing colorectal polyps in patients with familial adenomatous polyposis (FAP). A study indicated a 69% reduction in polyp burden when combined with erlotinib .

- Breast Cancer : In a phase II trial, this compound reduced breast density—a risk factor for breast cancer—by 9.8% over one year .

- Mechanistic Insights : this compound sensitizes cancer cells to oxidative stress, promoting apoptosis while sparing normal cells. This selective action is mediated by the production of reactive oxygen species and involves mitochondrial pathways .

3. Immunological Effects

This compound has been found to modulate immune responses in cancer contexts. It enhances the activity of CD8+ T lymphocytes, which are critical for antitumor immunity. In murine models, this compound treatment led to prolonged survival in tumor-bearing mice, highlighting its potential as an immunotherapeutic agent .

Pharmacokinetics

This compound's pharmacokinetics are characterized by high oral bioavailability and metabolism primarily via the cytochrome P450 system. The compound undergoes conversion into active metabolites that contribute to its therapeutic effects. The pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Formula | C20H17FO3S |

| Molar Mass | 356.41 g·mol−1 |

| Bioavailability | ~100% |

| Half-life | 7-12 hours |

1. Colorectal Polyp Reduction in FAP Patients

In a randomized controlled trial involving 82 patients with FAP, the combination of this compound and erlotinib resulted in significant reductions in colorectal polyp numbers compared to placebo . The study's findings are summarized below:

| Group | Baseline Polyps | Post-Treatment Polyps | Reduction (%) |

|---|---|---|---|

| This compound + Erlotinib | 39 | 11 | 71 |

| Placebo | 37 | 35 | 5 |

2. Breast Density Reduction Study

A study involving postmenopausal women on aromatase inhibitors showed that daily administration of this compound significantly reduced breast density over one year, suggesting potential implications for breast cancer risk reduction .

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate Sulindac’s anti-proliferative and pro-apoptotic effects?

- Methodological Answer: The MTT assay is widely used to assess cell viability and proliferation. For apoptosis, Annexin V-FITC/PI staining combined with flow cytometry quantifies early/late apoptotic cells . Western blotting is critical for detecting apoptosis-related proteins (e.g., caspase-3, PARP cleavage) and signaling pathways (e.g., β-catenin, STAT3) . For mechanistic studies, siRNA or overexpression vectors (e.g., survivin, STAT3) can validate pathway dependencies .

Q. Which animal models are validated for studying this compound’s chemopreventive effects in colorectal cancer?

- Methodological Answer: The Apc<sup>Min/+</sup> mouse model is gold-standard for spontaneous intestinal tumorigenesis, enabling analysis of this compound’s impact on adenoma burden via laser-capture microdissection (LCM) of epithelial cells . The azoxymethane (AOM)-induced carcinogenesis model in rodents is also effective for evaluating this compound’s dose-dependent inhibition of preneoplastic lesions . Note: Proximal vs. distal colon responses must be analyzed separately due to this compound’s region-specific effects .

Q. How do researchers differentiate the contributions of this compound’s metabolites (sulfide and sulfone) to its pharmacological activity?

- Methodological Answer: Pharmacokinetic studies using compartmental modeling quantify metabolite exposure and enterohepatic recirculation . In vitro, comparative assays with this compound sulfide (active COX inhibitor) and sulfone (COX-inactive) clarify COX-dependent vs. independent mechanisms . For example, both metabolites synergize with PDTC in ovarian cancer cytotoxicity, suggesting COX-independent pathways .

Advanced Research Questions

Q. What experimental designs are optimal for assessing synergistic interactions between this compound and other agents (e.g., PDTC, adenoviral vectors)?

- Methodological Answer: Use the Chou-Talalay combination index (CI) method:

- Step 1: Perform dose-response curves for individual agents (e.g., this compound and PDTC) using MTT assays.

- Step 2: Calculate CI values via software (e.g., CalcuSyn). CI < 1 indicates synergism .

- Step 3: Validate with apoptosis assays (Annexin V/PI) and cell cycle analysis (PI staining + flow cytometry) . For gene therapy combinations (e.g., Ad-mda7), intratumoral delivery in xenograft models with this compound co-administration is effective .

Q. How can population pharmacokinetic models improve this compound’s clinical translation for chemoprevention?

- Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) accounts for enterohepatic recirculation, metabolite interconversion, and covariates (body weight, creatinine clearance, sex). Key steps:

- Step 1: Collect dense plasma concentration-time data for this compound, sulfide, and sulfone.

- Step 2: Identify structural models (e.g., 7-compartment with EHR) and covariate relationships .

- Step 3: Simulate dosing regimens to optimize metabolite exposure while minimizing toxicity (e.g., GI/renal side effects) .

Q. What strategies address contradictory findings in this compound’s efficacy, such as tumor suppression vs. promotion in different colon regions?

- Methodological Answer:

- Tissue-Specific Analysis: Profile inflammatory mediators (e.g., HIF-1α, MIP-2) and tumor microenvironments in proximal vs. distal colon via qPCR/ELISA .

- Genetic Context: Use Msh2 or p53-deficient models to evaluate how DNA repair defects influence this compound’s region-specific carcinogenic risk .

- Dose Optimization: Conduct long-term toxicity studies with histopathology to identify safe thresholds for chemoprevention .

Q. How can researchers mitigate this compound’s toxicity while enhancing its chemopreventive efficacy?

- Methodological Answer:

- Prodrug Development: Test phospho-Sulindac derivatives with improved safety profiles in AOM-treated rodents .

- Combination Therapy: Pair this compound with antioxidants (e.g., PDTC) to reduce oxidative stress in neuronal models or with DFMO to target polyamine metabolism in adenoma prevention .

- Formulation Optimization: Use enteric coatings or nanoparticle delivery to minimize GI toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.